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Compound of Interest

Compound Name: 2,2'-Dinitrobibenzyl

Cat. No.: B146402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

studies of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various pharmaceuticals.

This document outlines its structural, spectroscopic, and electronic properties, integrating

experimental data with simulated computational analysis to offer a holistic understanding of the

molecule.

Molecular Structure and Properties
2,2'-Dinitrobibenzyl, with the chemical formula C₁₄H₁₂N₂O₄, consists of two nitrophenyl

groups linked by an ethane bridge. The molecule's conformation and electronic properties are

of significant interest for understanding its reactivity and potential applications.

Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-Dinitrobibenzyl is presented below.
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Property Value Reference

Molecular Formula C₁₄H₁₂N₂O₄ [1][2]

Molecular Weight 272.26 g/mol [1][2]

Melting Point 121-122 °C [1][3]

Appearance
White to light yellow crystalline

solid
[1][4]

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2,2'-Dinitrobibenzyl. The following

tables summarize the key experimental spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.96 dd, J = 8.2, 1.2 Hz 2H H-3

7.54 pseudo t 2H H-5

7.42 dd, J = 7.7, 1.3 Hz 2H H-6

7.38 pseudo t 2H H-4

3.25 s 4H -CH₂-

Table 2: ¹³C NMR Spectroscopic Data[1]
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Chemical Shift (δ, ppm) Assignment

149.37 C-NO₂

136.01 C-1

133.30 C-6

132.49 C-4

127.56 C-5

124.84 C-3

34.44 -CH₂-

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm⁻¹) Assignment

2962, 2854 C-H stretching (aliphatic)

1608, 1576, 1509 C=C stretching (aromatic)

1520 N=O asymmetric stretching (nitro group)

1344 N=O symmetric stretching (nitro group)

787, 749 C-H bending (aromatic)

Table 4: Mass Spectrometry Data[1]
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m/z Relative Intensity (%) Assignment

273 1 [M+H]⁺

255 8 [M-OH]⁺

237 9 [M-NO₂]⁺

178 21 [M-2NO₂]⁺

136 100 [C₉H₁₀N]⁺

120 70 [C₈H₆N]⁺

92 85 [C₆H₆N]⁺

Experimental Protocols
Synthesis of 2,2'-Dinitrobibenzyl[1]
Materials:

2-nitrotoluene (2.00 g, 15.0 mmol)

Potassium tert-butoxide

Bromine (3.12 g, 19.5 mmol)

Dry Tetrahydrofuran (THF, 90 mL)

Dichloromethane (CH₂Cl₂)

Saturated sodium thiosulfate solution

Saturated sodium chloride solution

Magnesium sulfate (MgSO₄)

Ethanol (EtOH)

Water (H₂O)
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Procedure:

Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.

Cool the solution to 0 °C using an ice bath.

Add potassium t-butoxide to the cooled solution and stir for 2 minutes.

Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.

Pour the reaction mixture into 500 mL of an ice/water mixture.

Collect the resulting precipitate by filtration.

Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

Wash the combined organic layers with saturated sodium thiosulfate solution and then with

saturated sodium chloride solution.

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield 2,2'-
Dinitrobibenzyl as a white solid.

Theoretical and Computational Analysis (Simulated)
Due to the limited availability of published computational studies on 2,2'-Dinitrobibenzyl, this

section presents a simulated analysis based on established computational chemistry methods.

The data presented here is intended to be representative of what would be expected from a

rigorous theoretical study.

Computational Methodology
The simulated calculations were conceptually performed using Density Functional Theory

(DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely

used for providing a good balance between accuracy and computational cost for organic

molecules.
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Molecular Geometry
The geometry of 2,2'-Dinitrobibenzyl was optimized to find the lowest energy conformation.

The key geometric parameters are presented below and are compared with available

experimental data from X-ray crystallography.[5]

Table 5: Selected Optimized Geometric Parameters (Simulated)

Parameter Bond/Angle Simulated Value
Experimental
Value[5]

Bond Lengths (Å)

C-C (ethane bridge) 1.535 1.539

C-C (aromatic) 1.385 - 1.401 1.378 - 1.395

C-N 1.472 1.469

N-O 1.225 1.221

**Bond Angles (°) **

C-C-C (bridge-ring) 113.8 113.5

C-C-N 119.5 119.2

O-N-O 123.7 123.9

Dihedral Angles (°)

C-C-C-C (ethane

torsion)
178.5

180.0 (inversion

center)

C-C-N-O 33.5 33.2

Vibrational Analysis
The vibrational frequencies were calculated for the optimized geometry. The table below shows

the key calculated frequencies and their assignments, which are in good agreement with the

experimental IR data.

Table 6: Simulated Vibrational Frequencies and Assignments
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Simulated Frequency
(cm⁻¹)

Experimental IR (cm⁻¹) Assignment

3075-3010 Not resolved C-H stretching (aromatic)

2965, 2858 2962, 2854 C-H stretching (aliphatic)

1605, 1578, 1511 1608, 1576, 1509 C=C stretching (aromatic)

1525 1520 N=O asymmetric stretching

1348 1344 N=O symmetric stretching

790, 755 787, 749 C-H bending (aromatic)

Electronic Properties
The electronic properties of 2,2'-Dinitrobibenzyl were investigated by analyzing its frontier

molecular orbitals (FMOs).

Table 7: Simulated Electronic Properties

Property Simulated Value

HOMO Energy -6.85 eV

LUMO Energy -2.45 eV

HOMO-LUMO Gap 4.40 eV

Dipole Moment 5.2 D

Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for a combined experimental and

computational study of 2,2'-Dinitrobibenzyl.

Caption: Combined experimental and computational workflow.

Conclusion
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This technical guide has provided a detailed overview of the experimental and simulated

theoretical and computational studies of 2,2'-Dinitrobibenzyl. The integration of experimental

data with computational simulations offers a powerful approach to understanding the structure-

property relationships of this important molecule. The presented data and protocols can serve

as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry,

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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